(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
Description
The compound "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is a piperidine-based methanone derivative featuring a 2,6-dimethylpyrimidin-4-yl ether substituent at the 4-position of the piperidine ring and an o-tolyl (ortho-methylphenyl) group attached via a carbonyl linkage. Its molecular formula is C₁₉H₂₄N₃O₂, with a calculated molecular weight of 326.4 g/mol. While experimental data on its physical properties (e.g., melting point, solubility) are absent in the provided sources, its design suggests enhanced lipophilicity compared to simpler analogs, which may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-6-4-5-7-17(13)19(23)22-10-8-16(9-11-22)24-18-12-14(2)20-15(3)21-18/h4-7,12,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDQEICANALAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its complex structure includes a piperidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects. This article aims to explore the biological activity of this compound through an analysis of its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₅N₅O₃
- Molecular Weight : 371.441 g/mol
- CAS Number : [Not specified in search results]
The structure includes:
- A piperidine ring , which is often associated with psychoactive properties.
- A pyrimidine derivative , known for its role in nucleic acids and various biological functions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, potentially leading to therapeutic effects against various diseases. For instance, it may act as an inhibitor for phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
Biological Activities
Research on structurally similar compounds has shown a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
These compounds highlight the unique features of the target compound while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.
Case Studies and Research Findings
- Inhibitory Effects on Enzymes :
-
Pharmacological Profiling :
- The compound's interaction with various receptors has been explored. In vitro studies indicate that it may exhibit competitive inhibition against certain targets, enhancing its potential use in treating conditions like asthma and other inflammatory diseases .
- Toxicity and Safety Profiles :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular formulas, and weights:
Key Structural and Functional Differences:
Pyrimidine vs. Pyrazine vs. Thiophene Substituents :
- The target compound contains a 2,6-dimethylpyrimidin-4-yl group, which introduces steric bulk and electron-donating methyl groups. This contrasts with the pyrazin-2-yl group in the C₁₇H₁₉N₃O₂ analog, which has a nitrogen-rich aromatic ring capable of hydrogen bonding but lacks methyl groups .
- The 4-methylthiophen-2-yl substituent in the C₁₇H₂₁N₃O₂S compound introduces sulfur, which may enhance metabolic stability or alter electronic properties compared to purely hydrocarbon-based aryl groups .
In contrast, m-tolyl (meta-methylphenyl) in the C₁₃H₁₇NO compound offers distinct spatial and electronic effects .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (326.4 g/mol) compared to the pyrazine analog (297.35 g/mol) reflects the addition of methyl groups on the pyrimidine ring.
Research Findings and Limitations
However, comparisons with analogs suggest:
- Metabolic Stability : Methyl groups on the pyrimidine ring may slow oxidative metabolism compared to the pyrazine derivative, which lacks such protection.
Critical Gaps:
- Experimental data on solubility, stability, and pharmacokinetics are absent.
- Biological activity profiles (e.g., receptor binding, toxicity) remain uncharacterized.
Q & A
[Basic] What synthetic routes and optimization strategies are recommended for synthesizing (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone?
Methodological Answer:
A robust synthetic approach involves multicomponent reactions (MCRs) to assemble the pyrimidine and piperidine moieties. Key steps include:
- Coupling Reactions : Use nucleophilic substitution to attach the 2,6-dimethylpyrimidin-4-yl group to the piperidine ring via an ether linkage.
- Optimization : Adjust solvent polarity (e.g., dichloromethane or ethanol) and base strength (e.g., anhydrous K₂CO₃) to improve yields. Monitor intermediates via TLC for real-time progress .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Validate purity (>99%) using HPLC or elemental analysis .
[Basic] What spectroscopic techniques are effective for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the piperidinyloxy linkage (δ ~3.5–4.5 ppm for ether protons) and o-tolyl aromatic protons (δ ~6.8–7.3 ppm). Compare shifts with analogous compounds .
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns to confirm the molecular formula. Cross-reference calculated and experimental m/z values (e.g., Δ < 2 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational preferences, if single crystals are obtainable (not directly shown in evidence but inferred from general practice).
[Basic] What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
- Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or light .
[Advanced] How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Cross-Validation : Repeat synthesis and characterization under controlled conditions to rule out experimental error.
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or DFT calculations.
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates) that may skew spectral interpretations .
[Advanced] What experimental designs assess the compound’s stability under physiological or environmental conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC at fixed intervals .
- Environmental Fate : Adapt methodologies from long-term ecological studies (e.g., Project INCHEMBIOL) to evaluate biodegradation, bioaccumulation, and photolysis in simulated ecosystems .
[Advanced] How can in vitro/in vivo interactions with biological targets be systematically studied?
Methodological Answer:
- Target Identification : Use molecular docking to predict binding affinity to enzymes or receptors (e.g., acetylcholinesterase, given structural analogs in ).
- Assay Design : Employ fluorescence polarization or SPR to quantify binding kinetics. Validate findings with cell-based assays (e.g., cytotoxicity in HEK293 cells) .
[Advanced] What analytical strategies detect and quantify degradation products?
Methodological Answer:
- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify low-abundance degradants. Use isotopic pattern matching to assign plausible structures .
- Forced Degradation : Stress the compound under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate degradation pathways .
[Advanced] How can contradictions between computational predictions and experimental results be addressed?
Methodological Answer:
- Parameter Refinement : Re-optimize force fields (e.g., AMBER or CHARMM) to better model the compound’s conformational landscape.
- Experimental Calibration : Use X-ray or neutron diffraction data to validate computational models. Adjust solvation/entropy terms in free energy calculations .
[Advanced] What in silico methods predict physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- QSAR Models : Use tools like ACD/Labs or ChemAxon to estimate logP and pKa. Validate predictions against experimental shake-flask measurements.
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) to predict aqueous solubility .
[Advanced] How can environmental risk assessments be integrated into research workflows?
Methodological Answer:
- Lifecycle Analysis : Follow frameworks like those in Project INCHEMBIOL to track the compound’s persistence, bioaccumulation, and toxicity (PBT) across air, water, and soil matrices.
- Ecotoxicology Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines to establish NOEC/LOEC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
